molecular formula C9H11NO3 B1590395 1-Isopropoxy-4-nitrobenzene CAS No. 26455-31-2

1-Isopropoxy-4-nitrobenzene

Cat. No. B1590395
CAS RN: 26455-31-2
M. Wt: 181.19 g/mol
InChI Key: GSOJVDNLACMALV-UHFFFAOYSA-N
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Description

1-Isopropoxy-4-nitrobenzene is a chemical compound with the molecular formula C9H11NO3 . It is also known by other names such as p-Nitrocumene .


Molecular Structure Analysis

The molecular structure of 1-Isopropoxy-4-nitrobenzene consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 181.189 Da and the monoisotopic mass is 181.073898 Da .


Physical And Chemical Properties Analysis

1-Isopropoxy-4-nitrobenzene has a density of 1.1±0.1 g/cm3, a boiling point of 285.8±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 50.4±3.0 kJ/mol and a flash point of 129.2±21.8 °C . The index of refraction is 1.526, and the molar refractivity is 48.7±0.3 cm3 .

Scientific Research Applications

Cooperativity in Cytochrome P450

1-Isopropoxy-4-nitrobenzene demonstrates cooperativity with cytochrome P450 1A2. This compound exhibits multiphasic kinetics in its interaction with cytochrome P450, suggesting structural changes and binding interactions. Such studies are crucial in understanding drug metabolism and enzyme kinetics (Isin, Sohl, Eoff, & Guengerich, 2008).

Nitrobenzene Reduction in Wastewater Treatment

The compound plays a role in the chemical reduction of nitrobenzene, a major environmental pollutant, to aniline in wastewater treatment. This process utilizes zerovalent iron and offers insights into sustainable wastewater management strategies (Mantha, Taylor, Biswas, & Bewtra, 2001).

Role in Nitrobenzene Degradation

1-Isopropoxy-4-nitrobenzene is involved in the degradation of nitrobenzene through Fenton's reagent, leading to various phenolic products. This process is significant for understanding and improving methods for water treatment and pollution remediation (Carlos et al., 2008).

Synthesis and Chemical Reactions

The synthesis of 2-isopropoxy-4-nitrobenzoic acid from 1-Isopropoxy-4-nitrobenzene provides insights into organic synthesis processes and chemical reaction mechanisms. Such studies are essential in the field of organic chemistry and material science (Nué-Martínez, Alkorta, & Dardonville, 2021).

Electrochemical Reduction Studies

1-Isopropoxy-4-nitrobenzene is used in electrochemical studies to understand the reduction processes of nitrobenzene and related compounds. Such research is pivotal in electrochemistry and environmental science (Silvester et al., 2006).

Adsorption and Environmental Applications

Studies involving 1-Isopropoxy-4-nitrobenzene contribute to understanding adsorption mechanisms, particularly in removing nitrobenzene from water. This research is crucial for environmental cleanup and pollution control (Mousavi et al., 2020).

Safety And Hazards

When handling 1-Isopropoxy-4-nitrobenzene, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

1-nitro-4-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOJVDNLACMALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504794
Record name 1-Nitro-4-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropoxy-4-nitrobenzene

CAS RN

26455-31-2
Record name 1-Nitro-4-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
EM Isin, CD Sohl, RL Eoff, FP Guengerich - Archives of biochemistry and …, 2008 - Elsevier
… 1-isopropoxy-4-nitrobenzene molecules or a combination of one 1-isopropoxy-4-nitrobenzene … , Ph(NC) 2 inhibited the oxidation of 1-isopropoxy-4-nitrobenzene and other substrates. …
Number of citations: 16 www.sciencedirect.com
P Abimannan, V Rajendran - academia.edu
… Abstract: The preparation of 1-isopropoxy-4-nitrobenzene from the reaction of 1-chloro-4nitrobenzene (CNB) and isopropyl alcohol was carried out successfully using potassium …
Number of citations: 3 www.academia.edu
Y Liu, L Gan, P Feng, L Huang, L Chen, S Li… - Frontiers in …, 2022 - frontiersin.org
… Moreover, 1-isopropoxy-4-nitrobenzene could function as a competitive inhibitor of hydrolysis of p-… Finally, the inhibition study showed that 1-isopropoxy-4-nitrobenzene (INB) could be a …
Number of citations: 2 www.frontiersin.org
GP Miller, FP Guengerich - Biochemistry, 2001 - ACS Publications
… Preparation of 1-Isopropoxy-4-nitrobenzene. Of the substrates used in this study, 1-isopropoxy-4-nitrobenzene is not commercially available. Synthesis of this compound was …
Number of citations: 75 pubs.acs.org
R Luo, J Tong, L Ouyang, L Liu, J Liao - RSC advances, 2023 - pubs.rsc.org
… To explore the possibility of the reaction, the reductive amination was started by using 1-isopropoxy-4-nitrobenzene (2a) and benzaldehyde (1a) as templates, and TC as the catalyst. As …
Number of citations: 5 pubs.rsc.org
M Maggini, C Paradisi, G Scorrano, S Daniele… - Journal of the …, 1986 - pubs.rsc.org
… -6, other alkali metal ion complexing agents, or tetra-alkylammonium salts to bring about a drastic change in reactivity and to obtain the substitution product, 1 -isopropoxy-4nitrobenzene…
Number of citations: 7 pubs.rsc.org
CD Sohl, EM Isin, RL Eoff, GA Marsch, DF Stec… - Journal of Biological …, 2008 - ASBMB
Rabbit liver cytochrome P450 (P450) 1A2 was found to catalyze the 5,6-epoxidation of α-naphthoflavone (αNF), 1-hydroxylation of pyrene, and the subsequent 6-, 8-, and other …
Number of citations: 71 www.jbc.org
Q Lam, A Cortez, TT Nguyen, M Kato… - Journal of Inorganic …, 2016 - Elsevier
The incorporation of a p-nitrophenoxy moiety in substrates has enabled the development of colorimetric assays to rapidly screen for O-demethylation activity of P450 enzymes. For the …
Number of citations: 24 www.sciencedirect.com
M Fimbres - 2014 - search.proquest.com
… diagram for the isopropylation of selected phenols, excluding 1isopropoxy-4-nitrobenzene. … was not detected, making the ratio of 1isopropoxy-4-nitrobenzene : 1-isopropoxy-4-…
Number of citations: 0 search.proquest.com
M Mousavian, SJ Alavi, R Rahbarian… - Iranian Journal of …, 2020 - ncbi.nlm.nih.gov
Objective (s): Allylbenzenes have been recently developed as inhibitors of lipoxygenases. They decrease peroxidation activity via mimicking 1, 4-unsaturated bonds of fatty acids by …
Number of citations: 3 www.ncbi.nlm.nih.gov

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